molecular formula C12H15BrOZn B14872016 2-(5-Hexen-1-oxy)phenylZinc bromide

2-(5-Hexen-1-oxy)phenylZinc bromide

Cat. No.: B14872016
M. Wt: 320.5 g/mol
InChI Key: NJCPRWFPXMCXAP-UHFFFAOYSA-M
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Description

2-(5-Hexen-1-oxy)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. This compound is a solution of this compound in tetrahydrofuran, a common solvent in organic chemistry. It is known for its reactivity and utility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-hexen-1-oxy)phenylzinc bromide typically involves the reaction of 2-(5-hexen-1-oxy)bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-(5-Hexen-1-oxy)bromobenzene+Zn2-(5-Hexen-1-oxy)phenylzinc bromide\text{2-(5-Hexen-1-oxy)bromobenzene} + \text{Zn} \rightarrow \text{this compound} 2-(5-Hexen-1-oxy)bromobenzene+Zn→2-(5-Hexen-1-oxy)phenylzinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Hexen-1-oxy)phenylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: It can participate in nucleophilic addition reactions with electrophiles, forming new carbon-carbon bonds.

    Transmetalation: It can undergo transmetalation reactions with other metal halides, leading to the formation of new organometallic compounds.

    Coupling Reactions: It is commonly used in coupling reactions, such as the Negishi coupling, to form biaryl compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Electrophiles: Such as aldehydes, ketones, and alkyl halides.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted aromatic compounds, biaryl compounds, and various organometallic intermediates.

Scientific Research Applications

2-(5-Hexen-1-oxy)phenylzinc bromide has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is used in the preparation of functional materials, such as polymers and nanomaterials.

    Catalysis: It serves as a precursor for the preparation of catalysts used in various chemical transformations.

Mechanism of Action

The mechanism of action of 2-(5-hexen-1-oxy)phenylzinc bromide involves its ability to act as a nucleophile in chemical reactions. The organozinc compound can donate its electron-rich phenyl group to electrophilic centers, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Hexen-1-oxy)phenylmagnesium bromide: Similar in structure but contains magnesium instead of zinc.

    2-(5-Hexen-1-oxy)phenylboronic acid: Contains boron and is used in Suzuki coupling reactions.

    2-(5-Hexen-1-oxy)phenylcopper: Contains copper and is used in various coupling reactions.

Uniqueness

2-(5-Hexen-1-oxy)phenylzinc bromide is unique due to its high reactivity and selectivity in forming carbon-carbon bonds. Compared to its magnesium and boron counterparts, the zinc compound offers better functional group tolerance and milder reaction conditions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C12H15BrOZn

Molecular Weight

320.5 g/mol

IUPAC Name

bromozinc(1+);hex-5-enoxybenzene

InChI

InChI=1S/C12H15O.BrH.Zn/c1-2-3-4-8-11-13-12-9-6-5-7-10-12;;/h2,5-7,9H,1,3-4,8,11H2;1H;/q-1;;+2/p-1

InChI Key

NJCPRWFPXMCXAP-UHFFFAOYSA-M

Canonical SMILES

C=CCCCCOC1=CC=CC=[C-]1.[Zn+]Br

Origin of Product

United States

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